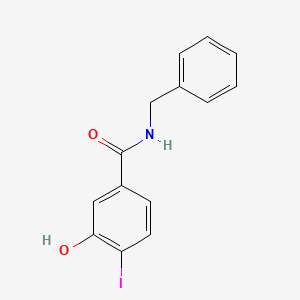N-benzyl-3-hydroxy-4-iodobenzamide
CAS No.:
Cat. No.: VC13572434
Molecular Formula: C14H12INO2
Molecular Weight: 353.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12INO2 |
|---|---|
| Molecular Weight | 353.15 g/mol |
| IUPAC Name | N-benzyl-3-hydroxy-4-iodobenzamide |
| Standard InChI | InChI=1S/C14H12INO2/c15-12-7-6-11(8-13(12)17)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |
| Standard InChI Key | UBIAGFAEHKBMPA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O |
Introduction
Structural and Molecular Characteristics
N-Benzyl-3-hydroxy-4-iodobenzamide (C₁₄H₁₂INO₂) features a molecular weight of 385.16 g/mol, derived from its benzamide backbone modified with a benzyl group, hydroxy (-OH), and iodo (-I) substituents. The iodine atom at the para position relative to the amide group introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions . The ortho hydroxy group enhances hydrogen-bonding potential, which may impact crystallinity and solubility .
Table 1: Comparative Molecular Properties of Halogenated Benzamides
Synthetic Methodologies
Quaternary Ammonium Salt Intermediate Route
Adapting protocols from N-benzyl-3-piperidinol synthesis , a plausible route involves:
-
Reaction of 3-hydroxy-4-iodobenzoic acid with benzylamine to form the corresponding benzamide via coupling reagents.
-
Benzylation using benzyl chloride under reflux conditions, analogous to the formation of quaternary ammonium salts in piperidinol synthesis .
-
Catalytic hydrogenation with a nickel-based catalyst (3–5 atm H₂) to reduce intermediates or remove protecting groups .
Key Reaction Parameters
-
Solvent: Toluene or ethanol for solubility and reflux stability .
-
Catalyst: Nickel-based systems (e.g., Raney nickel) for selective hydrogenation .
-
Temperature: 70–110°C to balance reaction rate and byproduct formation .
Radical Cyclization Approaches
Bu₃SnH-mediated radical reactions of iodobenzamides could enable macrocycle formation or aryl-aryl coupling. For example, treating 3-hydroxy-4-iodo-N-benzylbenzamide with tributyltin hydride may induce intramolecular cyclization or intermolecular dimerization, depending on reaction conditions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted low aqueous solubility due to the hydrophobic benzyl and iodo groups. Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) is likely .
-
Stability: Susceptible to photodehalogenation (iodine loss under UV light) and oxidation of the hydroxy group. Storage under inert atmosphere and low-temperature conditions is advised .
Spectroscopic Signatures
-
NMR: The iodo substituent induces deshielding of adjacent protons (δ 7.5–8.5 ppm for aromatic H). The hydroxy proton may appear as a broad singlet (δ 5–6 ppm) .
-
Mass Spectrometry: Characteristic isotopic pattern from iodine (m/z 127) and molecular ion peak at m/z 385 .
Reactivity and Functional Applications
Metabolic Pathways
Phase I metabolism, as observed in CJ-036878 (a related benzamide) , may involve:
-
Aliphatic hydroxylation at the benzyl group.
-
Aromatic hydroxylation at unsubstituted positions.
Table 2: Predicted Cytochrome P450 Interactions
| Enzyme | Role in Metabolism | Contribution |
|---|---|---|
| CYP3A4 | Primary oxidative catalyst | ~70% |
| CYP2D6 | Secondary hydroxylation | ~15% |
| CYP1A2 | Minor pathway | <10% |
Analytical Characterization Techniques
Chromatographic Methods
-
HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
-
LC-MS/MS: High-resolution mass spectrometry for metabolite identification .
Crystallography
Single-crystal X-ray diffraction could resolve the planar benzamide core and dihedral angles between substituents, though crystallinity may be hindered by the flexible benzyl group .
Industrial and Research Considerations
Scalability Challenges
-
Iodine Handling: Requires specialized equipment to mitigate corrosive byproducts .
-
Catalyst Recovery: Nickel-based catalysts necessitate filtration and recycling to reduce costs .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume